molecular formula C17H22O5 B14234641 Ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]- CAS No. 372957-22-7

Ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]-

Cat. No.: B14234641
CAS No.: 372957-22-7
M. Wt: 306.4 g/mol
InChI Key: QSPVKFRWBLTYFW-UHFFFAOYSA-N
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Description

Ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]- is a complex organic compound characterized by its unique spiroacetal structure. This compound is part of a broader class of spiroacetals, which are known for their biological activity and presence in various natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]- involves multiple steps, starting from simpler organic molecules. One common approach is the stereoselective synthesis from d-glucose, which involves the formation of the trioxaspirodecane ring system . The reaction conditions typically include the use of specific catalysts and controlled temperatures to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The precise conditions and reagents used can vary depending on the desired purity and application of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of aldehydes or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.

    Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halides or other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce simpler alcohols.

Scientific Research Applications

Ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]- has several scientific research applications:

Mechanism of Action

The mechanism by which ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]- exerts its effects is related to its interaction with specific molecular targets. The spiroacetal structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific biological context and the compound’s application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanol, 2-[4-[1-(6,7,10-trioxaspiro[4.5]dec-8-yl)ethenyl]phenoxy]- is unique due to its specific trioxaspirodecane ring system, which is not commonly found in other natural or synthetic compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

372957-22-7

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

2-[4-[1-(6,7,10-trioxaspiro[4.5]decan-8-yl)ethenyl]phenoxy]ethanol

InChI

InChI=1S/C17H22O5/c1-13(14-4-6-15(7-5-14)19-11-10-18)16-12-20-17(22-21-16)8-2-3-9-17/h4-7,16,18H,1-3,8-12H2

InChI Key

QSPVKFRWBLTYFW-UHFFFAOYSA-N

Canonical SMILES

C=C(C1COC2(CCCC2)OO1)C3=CC=C(C=C3)OCCO

Origin of Product

United States

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